(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid is a compound that features a thiophene ring substituted with two chlorine atoms and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Amino Acid Side Chain Introduction: The amino acid side chain can be introduced through a series of reactions, including the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3-(5)-Substituted Pyrazoles
Uniqueness
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of an amino acid side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7Cl2NO2S |
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Molecular Weight |
240.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
ZRBHRNUMNGNIQH-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1[C@H](CC(=O)O)N)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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